3-(m-Tolylsulfonyl)acrylonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2-5,7-8H,1H3/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJWIAQKSMWTEO-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744742 | |
| Record name | (2E)-3-(3-Methylbenzene-1-sulfonyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-69-7 | |
| Record name | (2E)-3-(3-Methylbenzene-1-sulfonyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to 3-(m-Tolylsulfonyl)acrylonitrile (CAS 1012-69-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Vinyl Sulfone Moiety
3-(m-Tolylsulfonyl)acrylonitrile is a member of the vinyl sulfone class of organic compounds, a structural motif that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Vinyl sulfones are characterized by a sulfonyl group directly attached to a carbon-carbon double bond, rendering the double bond electron-deficient and highly susceptible to nucleophilic attack. This inherent reactivity makes them versatile building blocks for a wide array of chemical transformations and a privileged scaffold in the design of biologically active molecules.[1][2]
The electrophilic nature of the vinyl sulfone moiety allows it to act as a potent Michael acceptor, readily participating in 1,4-addition reactions with various nucleophiles.[2] This reactivity is central to its utility in drug discovery, where it often serves as a "warhead" for the development of targeted covalent inhibitors. By reacting with nucleophilic residues, such as cysteine, in the active sites of enzymes, vinyl sulfone-containing molecules can form irreversible covalent bonds, leading to potent and sustained inhibition.[3] This mechanism has been successfully exploited in the development of inhibitors for a range of therapeutic targets, including proteases and kinases.[2][3]
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-(m-Tolylsulfonyl)acrylonitrile, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
While specific experimental data for 3-(m-Tolylsulfonyl)acrylonitrile is not widely published, its properties can be inferred from its structure and comparison with its well-characterized para-isomer, (E)-3-(p-Tolylsulfonyl)acrylonitrile.
Table 1: Physicochemical Properties of Tolylsulfonylacrylonitrile Isomers
| Property | 3-(m-Tolylsulfonyl)acrylonitrile (Predicted) | (E)-3-(p-Tolylsulfonyl)acrylonitrile (Reference) |
| CAS Number | 1012-69-7 | 19542-67-7 |
| Molecular Formula | C₁₀H₉NO₂S | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol | 207.25 g/mol |
| Appearance | White to off-white solid (predicted) | Not specified |
Data for the para-isomer is sourced from publicly available chemical databases.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic characteristics for 3-(m-Tolylsulfonyl)acrylonitrile based on its chemical structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the m-tolyl group, the vinyl protons, and the methyl protons. The vinyl protons will likely appear as doublets with a coupling constant indicative of a trans-configuration. The aromatic protons will exhibit a splitting pattern consistent with a 1,3-disubstituted benzene ring. The methyl group will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two vinyl carbons, the nitrile carbon, and the methyl carbon. The carbon of the nitrile group will appear in the characteristic region for nitriles. The vinyl carbons will be deshielded due to the electron-withdrawing effects of the sulfonyl and nitrile groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the sulfonyl group (S=O stretching), the nitrile group (C≡N stretching), the carbon-carbon double bond (C=C stretching), and the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (207.25 g/mol ). Fragmentation patterns are likely to involve the loss of SO₂ and other characteristic fragments of the tolyl and acrylonitrile moieties.
Synthesis of 3-(m-Tolylsulfonyl)acrylonitrile: A Methodological Overview
The synthesis of vinyl sulfones, including 3-(m-Tolylsulfonyl)acrylonitrile, can be achieved through several established synthetic routes. A common and direct approach involves the reaction of an appropriate sulfonyl chloride with an alkene.
Conceptual Synthesis Workflow
The synthesis of 3-(m-Tolylsulfonyl)acrylonitrile can be conceptually broken down into the reaction of m-toluenesulfonyl chloride with acrylonitrile. This reaction typically proceeds via a radical mechanism or can be promoted by a base to facilitate an addition-elimination pathway.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of sulfonyl acrylonitriles as novel inhibitors to peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sulfonyl Acrylonitrile Michael Acceptor Reactivity
Executive Summary
The Sulfonyl Acrylonitrile (SAN) moiety represents a distinct class of "super-electrophiles" within the Michael acceptor family. Unlike the widely used acrylamides (e.g., Ibrutinib, Osimertinib) which rely on irreversible covalent modification, SANs offer a unique electronic landscape defined by geminal disubstitution . The convergence of a sulfonyl group and a nitrile group on the
However, the defining feature of SANs is not just speed, but tunable reversibility . By modulating the steric and electronic environment of the sulfonyl group, researchers can fine-tune the residence time of the inhibitor, allowing for the design of covalent probes that equilibrate or "scan" for the most thermodynamic trap, rather than reacting with the first nucleophile they encounter.
Part 1: Mechanistic Underpinnings
The Geminal Activation Effect
The reactivity of a Michael acceptor is governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO). In a standard acrylamide, the carbonyl group lowers the LUMO, facilitating nucleophilic attack by a cysteine thiolate.
In a sulfonyl acrylonitrile, two strong electron-withdrawing groups (EWGs) are attached to the same carbon (geminal).
-
The Sulfonyl Group (
): Provides strong inductive ( -withdrawing) and resonance effects. -
The Nitrile Group (
): Adds significant inductive withdrawal and linear geometry that minimizes steric hindrance at the -position.
This combination drastically lowers the LUMO energy of the alkene, making the
The Reversibility Paradox
While SANs react rapidly, they can also undergo the retro-Michael reaction (elimination) more readily than acrylamides. This is dictated by the stability of the intermediate carbanion formed after nucleophilic attack.
-
Acrylamide Adduct: The resulting enolate is moderately stable, but the protonation is rapid and the reverse reaction (elimination of the thiolate) has a high activation barrier.
-
SAN Adduct: The resulting carbanion is stabilized by both the sulfone and the nitrile. While this facilitates forward attack, it also lowers the barrier for the elimination of the leaving group (the thiol), especially if the adduct is sterically crowded.
Pathway Visualization
The following diagram illustrates the kinetic competition between irreversible adduct formation and the retro-Michael pathway.
Part 2: Comparative Reactivity & Kinetics
To effectively deploy SANs, one must understand their reactivity relative to standard warheads. The table below synthesizes kinetic data, normalizing for intrinsic reactivity against Glutathione (GSH) at physiological pH (7.4).
Kinetic Benchmarking Table
| Warhead Class | Structure | Reversibility | Primary Application | |
| Acrylamide | Irreversible | Targeted Covalent Drugs (e.g., Ibrutinib) | ||
| Vinyl Sulfone | Irreversible | Protease Inhibitors | ||
| Cyanoacrylate | Tunable | Reversible Covalent Probes | ||
| Sulfonyl Acrylonitrile | Highly Tunable | ABPP, Cryptic Pocket Targeting |
*Values are approximate ranges based on unsubstituted parent scaffolds. Substitution (sterics) can reduce these rates by orders of magnitude.
Tuning via Hammett Relationships
The reactivity of the SAN warhead can be modulated by altering the R-group on the sulfonyl moiety.
-
Electron-Withdrawing R (e.g.,
): Increases electrophilicity ( ), accelerating . -
Electron-Donating R (e.g.,
): Decreases electrophilicity, slowing and potentially stabilizing the non-covalent encounter complex.
This tunability allows for the generation of Hammett Plots to predict the "sweet spot" for targeting a specific cysteine without reacting with every thiol in the cell.
Part 3: Experimental Protocols
Synthesis: Knoevenagel Condensation
The most robust method for synthesizing sulfonyl acrylonitriles is the Knoevenagel condensation of a sulfonyl acetonitrile with an aldehyde.
Reagents:
-
Sulfonyl Acetonitrile (
) -
Aldehyde (
) -
Catalyst:
-alanine or Piperidine/Acetic Acid -
Solvent: Toluene or Ethanol
Protocol:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 1.0 eq of sulfonyl acetonitrile and 1.1 eq of aldehyde.
-
Catalysis: Add 0.1 eq of
-alanine (or 5 drops of piperidine + 5 drops of glacial acetic acid). -
Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. Reaction is typically complete in 2–4 hours.
-
Workup: Cool to room temperature. SANs often crystallize directly upon cooling. If not, remove solvent in vacuo and recrystallize from EtOH/Hexanes.
-
Validation: Confirm structure via
-NMR. The vinylic proton typically appears as a singlet (if trisubstituted) between 7.5–8.5 ppm.
Kinetic Assay: Glutathione (GSH) Reactivity
This assay determines the second-order rate constant (
Workflow Diagram:
Step-by-Step:
-
Buffer Prep: Prepare 100 mM Phosphate Buffer (pH 7.4) containing 1 mM EDTA (to prevent oxidation).
-
Substrate: Prepare a 10 mM stock of the SAN in DMSO.
-
Reaction: Dilute GSH to 500
M and SAN to 50 M in the buffer (1% DMSO final). -
Detection: Immediately monitor the decrease in absorbance at the SAN's
(determined via scan, usually ~300 nm) using a plate reader. -
Analysis: Plot
vs. time. The slope is . Divide by the GSH concentration to get ( ).
Part 4: Applications in Drug Discovery
Activity-Based Protein Profiling (ABPP)
SANs are ideal for ABPP because their high reactivity allows them to label low-abundance proteins or less nucleophilic cysteines that acrylamides miss.
-
Probe Design: Attach a click-handle (alkyne) to the R-group of the sulfone.
-
Workflow: Incubate proteome
Click with Azide-Rhodamine SDS-PAGE/Mass Spec.
Targeting "Cryptic" Pockets
Because SANs can be tuned to be reversible, they can bind to a protein, react, and if the fit isn't thermodynamically perfect, reverse out (retro-Michael) and try again. This "sampling" mechanism allows them to find deep, cryptic cysteines that require a conformational change to access, a strategy successfully employed in targeting kinases and phosphatases like PME-1.
References
-
Tunable Michael Acceptors for Covalent Probes: Serafimova, I. M., et al. "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 2012.
-
Sulfonyl Acrylonitrile Discovery (PME-1 Inhibitors): Bachovchin, D. A., et al. "Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1." Journal of Medicinal Chemistry, 2011.
-
Reactivity of Gem-Disubstituted Alkenes: Kéki, S., et al. "Thiol-Michael Addition of Glutathione to Gem-Disubstituted Ethylenes." Journal of Physical Chemistry B, 2018.
-
Review of Covalent Warheads: Gehringer, M., & Laufer, S. A. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019.
Sources
Technical Guide: Solubility Profiling of 3-(m-Tolylsulfonyl)acrylonitrile in DMSO and Methanol
[1]
Executive Summary & Compound Analysis
3-(m-Tolylsulfonyl)acrylonitrile (CAS: 1012-69-7) is an electrophilic vinyl sulfone characterized by a polarized electron-deficient alkene.[1][2] Its solubility behavior is governed by the competition between its lipophilic tolyl moiety and the highly polar sulfonyl-acrylonitrile core.
-
Compound Class: Vinyl Sulfone / Michael Acceptor[1]
-
Molecular Weight: ~221.28 g/mol [1]
-
Physical State: Solid (Crystalline)[1]
-
Solubility Prediction:
-
DMSO: High Solubility (>100 mM). The sulfonyl and nitrile groups interact strongly with the high-dipole DMSO solvent shell, making it the ideal vehicle for stock solution preparation.[1]
-
Methanol: Moderate/Temperature-Dependent. While the polar core accepts hydrogen bonds, the lipophilic tolyl ring limits solubility at low temperatures.[1] Methanol is suitable for recrystallization but poses stability risks for long-term storage due to potential nucleophilic attack.
-
Structural Solvation Logic
The molecule contains three distinct zones affecting solvation:
Solvent Interaction Mechanisms[1]
DMSO (Dimethyl Sulfoxide): The Stock Vehicle
DMSO is the gold-standard solvent for this compound in biological assays and stock storage.[1]
-
Mechanism: DMSO acts as a Lewis base, interacting with the electron-deficient sulfur atom and the vinyl protons.[1] Its high dielectric constant (
) stabilizes the dipole moments of the sulfonyl and nitrile groups. -
Protocol Utility: Use DMSO for preparing high-concentration stocks (e.g., 100 mM) for "dosing" into aqueous buffers.[1]
-
Caution: DMSO is hygroscopic.[1] Water uptake can induce precipitation of the lipophilic tolyl tail over time.
Methanol: The Process Solvent
Methanol is typically used for purification (recrystallization) rather than long-term storage.[1]
-
Mechanism: Methanol donates hydrogen bonds to the sulfonyl oxygens and the nitrile nitrogen.[1] However, the non-polar tolyl ring disrupts the methanol H-bond network, creating an entropic penalty that reduces solubility at room temperature.
-
Critical Stability Warning: 3-(m-Tolylsulfonyl)acrylonitrile is a Michael Acceptor .[1] While methanol is a weak nucleophile, prolonged storage in protic solvents—especially if traces of base are present—can lead to the slow formation of the methoxy-adduct via conjugate addition (Michael addition).[1]
-
Recommendation: Use Methanol only for immediate processing or synthesis, not for analytical standard storage.[1]
-
Visualization: Solvation & Stability Pathways
The following diagram illustrates the solvation shell interactions and the potential degradation pathway in methanol.
Caption: Solvation mechanisms showing DMSO stability vs. potential Michael addition risk in Methanol.
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
Use this self-validating protocol to generate exact solubility data for your specific batch.[1]
Reagents:
-
3-(m-Tolylsulfonyl)acrylonitrile (Solid)[1]
-
Anhydrous DMSO (Grade: ACS/HPLC)[1]
-
Methanol (Grade: HPLC)
-
0.22 µm PTFE Syringe Filters (Nylon filters may degrade in DMSO).
Step-by-Step Methodology:
-
Excess Addition: Weigh approximately 50 mg of the compound into a 2 mL HPLC amber vial.
-
Solvent Addition: Add 500 µL of the target solvent (DMSO or Methanol).[1]
-
Equilibration:
-
Seal the vial tightly.
-
Agitate at 25°C for 24 hours (using a thermomixer or orbital shaker at 500 rpm).
-
Visual Check: If the solid dissolves completely, add more solid until a visible precipitate remains (ensuring saturation).[1]
-
-
Filtration: Centrifuge the vial at 10,000 rpm for 5 minutes to pellet undissolved solid. Draw the supernatant and filter through a 0.22 µm PTFE filter.
-
Quantification: Dilute the filtrate 1:100 in acetonitrile and analyze via HPLC-UV (detection at 254 nm) against a known standard curve.
Protocol B: Stock Solution Preparation (100 mM in DMSO)
Standard procedure for biological assay dosing.[1]
-
Calculation:
-
Dissolution:
-
Weigh 221.3 mg of compound into a 15 mL polypropylene tube.
-
Add 8 mL of anhydrous DMSO. Vortex until fully dissolved (solution should be clear).
-
Adjust final volume to 10 mL with DMSO.
-
-
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (hygroscopicity of DMSO reduces solubility).[1]
Data Summary & Reference Values
Since batch purity affects exact solubility, the following ranges are reference baselines based on vinyl sulfone structural properties.
| Solvent | Solubility Potential (25°C) | Primary Application | Stability Risk |
| DMSO | High (> 50 mg/mL) | Stock Solutions, Bio-assays | Low (Stable) |
| Methanol | Moderate (10–30 mg/mL) | Recrystallization, TLC | Medium (Michael Addition) |
| Water | Insoluble (< 0.1 mg/mL) | Anti-solvent (Precipitation) | High (Hydrolysis at high pH) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7855, Acrylonitrile Derivatives.[1] Retrieved from [Link][1]
-
Jordi Labs (2024). Polymer and Monomer Solubility Index.[1] Retrieved from [Link][1]
-
MDPI (2022). Thermodynamic Analysis of Sulfonyl Compound Solubility in Organic Solvents. (Contextual grounding for sulfone behavior). Retrieved from [Link][1]
Positional Isomerism in Drug Design: A Comparative Analysis of m-Tolyl and p-Tolyl Sulfonyl Acrylonitrile
An In-depth Technical Guide for Drug Development Professionals
Executive Summary: The sulfonyl acrylonitrile scaffold is a cornerstone in modern covalent drug discovery, prized for its role as a "warhead" in forming targeted covalent bonds with nucleophilic amino acid residues in proteins. While seemingly minor, the positional isomerism of substituents on the aryl sulfonyl moiety can profoundly influence the compound's reactivity, selectivity, and overall pharmacological profile. This guide provides a detailed comparative analysis of two key isomers: (E)-3-(m-toluenesulfonyl)acrylonitrile and (E)-3-(p-toluenesulfonyl)acrylonitrile. We will dissect the structural nuances, electronic differences, and resulting impact on chemical reactivity and biological application, offering field-proven insights for researchers in medicinal chemistry and drug development.
Introduction: The Sulfonyl Acrylonitrile Pharmacophore
Vinyl sulfones and their derivatives are recognized as highly valuable functional groups in organic synthesis and medicinal chemistry.[1][2] Their utility stems primarily from their function as potent Michael acceptors, capable of reacting with nucleophiles in a conjugate addition fashion.[2] The addition of an electron-withdrawing nitrile group, creating the sulfonyl acrylonitrile moiety, further enhances this electrophilicity. This makes them particularly effective as covalent modifiers of proteins, often targeting the thiol group of cysteine residues.[3]
The "p-tolyl" or "tosyl" group is a ubiquitous functional group in organic chemistry, frequently used as a protecting group or a good leaving group.[4][5] Consequently, p-tolyl sulfonyl acrylonitrile is a well-documented and utilized reagent.[6] However, its meta-substituted counterpart, m-tolyl sulfonyl acrylonitrile, represents a subtle but significant structural modification. Understanding the differences imparted by this isomeric shift is critical for fine-tuning the reactivity and selectivity of potential drug candidates.[7]
Structural and Electronic Analysis
The fundamental difference between the two compounds lies in the position of the methyl (-CH₃) group on the tolyl ring relative to the sulfonyl acrylonitrile group.
-
p-Tolyl Sulfonyl Acrylonitrile: The methyl group is in the para (1,4) position.
-
m-Tolyl Sulfonyl Acrylonitrile: The methyl group is in the meta (1,3) position.
Caption: Chemical structures of the para and meta isomers.
This seemingly simple positional change has significant electronic consequences:
-
Inductive Effect: The methyl group is weakly electron-donating through induction. This effect operates through the sigma bonds and weakens with distance. It is present in both isomers.
-
Hyperconjugation (Resonance): In the para position, the methyl group can donate electron density to the aromatic ring through hyperconjugation, a stabilizing interaction involving the overlap of C-H σ-bonds with the ring's π-system. This effect directly influences the sulfonyl group, slightly increasing the electron density on the sulfur atom.
-
Net Electronic Impact:
-
For p-tolyl sulfonyl acrylonitrile , the combination of inductive and hyperconjugative electron donation slightly reduces the overall electron-withdrawing strength of the tolyl sulfonyl group.
-
For m-tolyl sulfonyl acrylonitrile , the methyl group is not in conjugation with the sulfonyl substituent. Therefore, its electron-donating influence is almost exclusively through the weaker inductive effect. This results in the m-tolyl sulfonyl group being a marginally stronger electron-withdrawing group compared to its para-isomer.
-
This subtle electronic difference is the primary driver of the variations in reactivity between the two molecules. A stronger electron-withdrawing sulfonyl group leads to a more electron-deficient β-carbon in the acrylonitrile moiety, making it a "hotter" or more reactive Michael acceptor.
Synthesis and Characterization
The synthesis of both isomers typically follows a common pathway, starting from the corresponding toluenesulfonyl chloride. Numerous methods for the synthesis of vinyl sulfones and acrylonitriles have been developed, including the direct sulfonylation of olefins.[8][9][10] A general and practical approach involves the reaction of the appropriate sulfinic acid salt with a suitable three-carbon building block.[11]
Caption: General synthetic workflow for tolyl sulfonyl acrylonitriles.
Experimental Protocol: Synthesis of (E)-3-(p-toluenesulfonyl)acrylonitrile
This protocol is adapted from established procedures for the synthesis of vinyl sulfones.
Step 1: Preparation of Sodium p-Toluenesulfinate
-
To a 250 mL round-bottom flask, add p-toluenesulfonyl chloride (20.0 g, 104.9 mmol).
-
Add a solution of sodium sulfite (20.0 g, 158.7 mmol) in 100 mL of deionized water.
-
Heat the mixture to 80°C with vigorous stirring for 4 hours. The solid sulfonyl chloride will gradually dissolve.
-
Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield sodium p-toluenesulfinate.
Step 2: Synthesis of (E)-3-(p-toluenesulfonyl)acrylonitrile
-
In a 250 mL flask, dissolve sodium p-toluenesulfinate (10.0 g, 56.1 mmol) in 100 mL of a suitable solvent such as DMF.
-
Add 3-bromopropionitrile (7.5 g, 56.0 mmol).
-
Add a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (9.3 g, 61.1 mmol), to facilitate the elimination step.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into 300 mL of ice-water and stir until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield pure (E)-3-(p-toluenesulfonyl)acrylonitrile as a white crystalline solid.[6]
Experimental Protocol: Synthesis of (E)-3-(m-toluenesulfonyl)acrylonitrile
The protocol is identical to that for the p-isomer, with the substitution of m-toluenesulfonyl chloride as the starting material.
Step 1: Preparation of Sodium m-Toluenesulfinate
-
Follow the procedure for the p-isomer, starting with m-toluenesulfonyl chloride (20.0 g, 104.9 mmol).
Step 2: Synthesis of (E)-3-(m-toluenesulfonyl)acrylonitrile
-
Follow the procedure for the p-isomer, using sodium m-toluenesulfinate (10.0 g, 56.1 mmol). The final product is expected to be a white crystalline solid.
Comparative Physicochemical Properties
| Property | m-Tolyl Sulfonyl Acrylonitrile | p-Tolyl Sulfonyl Acrylonitrile |
| Molecular Formula | C₁₀H₉NO₂S | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol [6] | 207.25 g/mol [6] |
| Appearance | White Crystalline Solid (Predicted) | White Crystalline Solid |
| Melting Point | Not widely reported, expected to differ from p-isomer. | 65-69 °C (for precursor TsCl) |
| ¹H NMR | Expected differences in aromatic region chemical shifts and splitting patterns due to 1,3-substitution. | Aromatic protons typically appear as two doublets (AA'BB' system). |
| ¹³C NMR | Unique set of signals for the aromatic carbons corresponding to the meta-substitution pattern. | Fewer aromatic signals due to the symmetry of the para-substituted ring. |
| IR Spectroscopy | Characteristic peaks for C≡N (nitrile), S=O (sulfonyl), and C=C (vinyl) groups are expected.[12][13] | Characteristic peaks for C≡N, S=O, and C=C groups are expected.[12][13] |
Comparative Reactivity Analysis
The primary mode of action for these compounds in a biological context is through Michael addition with nucleophilic residues, most notably cysteine.[2]
Caption: Mechanism of covalent modification by Michael addition.
Causality of Reactivity Difference
As established in Section 2.0, the m-tolyl sulfonyl group is more electron-withdrawing than the p-tolyl sulfonyl group. This has a direct causal relationship with reactivity:
-
Increased Electrophilicity: The stronger electron-withdrawing nature of the m-tolyl sulfonyl group pulls more electron density from the vinyl system.
-
Enhanced Michael Acceptor: This polarization increases the partial positive charge (δ+) on the β-carbon of the acrylonitrile, making it a more potent electrophile.
-
Faster Reaction Rate: Consequently, the m-tolyl isomer is predicted to react faster with nucleophiles like the thiolate anion of a cysteine residue compared to the p-tolyl isomer under identical conditions.
This difference in intrinsic reactivity is a critical parameter in drug design. A more reactive compound may achieve higher target occupancy but could also suffer from lower selectivity and increased off-target reactions. Conversely, a less reactive compound might be more selective but require higher concentrations or longer incubation times to be effective.[3]
Protocol: Comparative Kinetic Analysis via ¹H NMR
This protocol provides a self-validating system to quantify the reactivity difference.
Objective: To determine the second-order rate constants for the reaction of m- and p-tolyl sulfonyl acrylonitrile with a model thiol, N-acetylcysteine.
Materials:
-
m-Tolyl sulfonyl acrylonitrile
-
p-Tolyl sulfonyl acrylonitrile
-
N-acetylcysteine
-
Deuterated phosphate buffer (e.g., 100 mM sodium phosphate in D₂O, pD 7.4)
-
NMR tubes, spectrometer
Procedure:
-
Prepare stock solutions of each sulfonyl acrylonitrile isomer (e.g., 20 mM in DMSO-d₆) and N-acetylcysteine (e.g., 200 mM in deuterated buffer).
-
In an NMR tube, add 500 µL of the deuterated buffer.
-
Add 50 µL of the N-acetylcysteine stock solution (final concentration ~18 mM).
-
Acquire a baseline ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding 5 µL of the sulfonyl acrylonitrile stock solution (final concentration ~0.18 mM).
-
Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for 1 hour).
-
Monitor the reaction by observing the disappearance of the vinyl proton signals of the starting material and the appearance of new signals corresponding to the covalent adduct.
-
Integrate the signals at each time point to determine the concentration of the remaining reactant.
-
Plot ln([Reactant]) vs. time. The slope of this line will be proportional to the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k_inact) can be calculated using the equation: k_inact = k_obs / [N-acetylcysteine].
-
Repeat the experiment for the other isomer under identical conditions.
Expected Outcome: The calculated k_inact for the m-tolyl isomer is expected to be greater than that for the p-tolyl isomer, providing quantitative validation of the predicted reactivity difference.
Applications and Implications in Drug Development
Sulfonyl acrylonitriles have emerged as promising covalent inhibitors for a range of protein targets. Their tunable reactivity makes them attractive alternatives to more promiscuous warheads like acrylamides.[7][14]
Structure-Activity Relationship (SAR)
The choice between a meta or para substitution is a key decision in lead optimization:
-
Potency and Target Occupancy: The higher intrinsic reactivity of the m-tolyl isomer could translate to higher potency in cellular assays if the rate of covalent bond formation is the limiting factor.
-
Selectivity: A less reactive warhead (p-tolyl) may exhibit greater selectivity. It might only react efficiently with a cysteine residue that is highly activated (i.e., has a low pKa) or one where the inhibitor has a long residence time in the binding pocket, allowing a slower reaction to proceed to completion. The more reactive m-tolyl isomer might react with other, less-activated cysteines, leading to off-target effects.
-
Steric and Binding Interactions: Beyond pure electronics, the position of the methyl group alters the molecule's shape. In a tightly constrained protein binding pocket, a methyl group in the meta position might be sterically favored over one in the para position, or vice-versa. This can dramatically affect the initial non-covalent binding affinity (Kᵢ), which is a prerequisite for the covalent reaction.
The development of sulfonyl acrylonitrile inhibitors of Protein Phosphatase Methylesterase-1 (PME-1) and other serine hydrolases highlights the importance of the aryl substituent in achieving selectivity.[14] Similarly, studies on sulfonyl acrylonitriles as inhibitors of cancer metastasis underscore how modifications to the aryl ring are crucial for improving efficacy.[7]
Conclusion
The distinction between m-tolyl and p-tolyl sulfonyl acrylonitrile is far from trivial for the medicinal chemist. The shift of a single methyl group from the para to the meta position imparts a tangible change in the electronic nature of the sulfonyl group, which in turn modulates the reactivity of the molecule as a Michael acceptor. The m-tolyl isomer is predicted to be the more potent electrophile due to the attenuated electron-donating influence of its methyl group.
This fundamental difference has profound implications for drug development, affecting potency, selectivity, and off-target activity. Researchers and drug development professionals must consider these isomeric effects not as minor tweaks, but as critical design elements that can be leveraged to precisely tune the covalent reactivity and pharmacological properties of next-generation targeted therapies.
References
- Sustainable Synthesis of Vinyl Sulfones Using Copper C
- Doran, E. L., et al. (n.d.). Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis.
- An Economical and Convenient Synthesis of Vinyl Sulfones. (n.d.). Organic Chemistry Portal.
- Vinyl sulfone. (n.d.). In Wikipedia.
- Recent advances in the synthesis of vinyl sulfones. (n.d.). RSC Publishing.
- Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (2023). Inorganic and Nano-Metal Chemistry.
- Unlocking para-Toluene Sulfonyl Chloride's Role in Fine Chemicals. (2024). Sarchem Labs.
- (E)-3-(p-Toluenesulfonyl)acrylonitrile. (n.d.). SpecAU.
- Bachovchin, D. A., et al. (2011). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. Journal of the American Chemical Society.
- Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread. (2015). PubMed.
- 3-(P-TOLUENESULFONYL)ACRYLONITRILE, (E)-. (n.d.). gsrs.
- Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/trifl
- Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/trifl
- Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... (n.d.).
- Novel Proton Exchange Membranes Based on Sulfonated Poly(acrylonitrile-co-glycidyl methacrylate)/Poly(vinyl chloride) Composite. (2023). MDPI.
- Synthetic applications of p-toluenesulfonyl chloride: A recent upd
- p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal.
- m-Toluenesulfonyl chloride 97 1899-93-0. (n.d.). Sigma-Aldrich.
- p-Toluenesulfonyl chloride ReagentPlus®, = 99 98-59-9. (n.d.). Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. svkm-iop.ac.in [svkm-iop.ac.in]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Frontiers | Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates [frontiersin.org]
- 10. Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Safety Guide to 3-(m-Tolylsulfonyl)acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Prudence
Section 1: Compound Profile and Anticipated Hazard Classification
3-(m-Tolylsulfonyl)acrylonitrile is a molecule possessing a vinyl group attached to both a nitrile and a tolylsulfonyl group. This unique structure suggests a reactivity profile influenced by all three components. While specific toxicological data is pending, a hazard classification can be extrapolated from related compounds.
Table 1: Physicochemical Properties of 3-(p-Tolylsulfonyl)acrylonitrile, (E)- (a structural isomer)
| Property | Value | Source |
| Molecular Formula | C10H9NO2S | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
Based on the known hazards of acrylonitrile and various tolylsulfonyl compounds, 3-(m-Tolylsulfonyl)acrylonitrile is anticipated to possess the following hazards:
-
Acute Toxicity: High acute toxicity is a significant concern. Acrylonitrile is toxic if swallowed, inhaled, or in contact with skin.[2][3]
-
Skin Corrosion/Irritation: Expected to be a skin irritant.[2][4][5][6] Toluenesulfonyl derivatives are known to cause skin irritation.[4][5]
-
Serious Eye Damage/Irritation: A high probability of causing serious eye damage or irritation exists.[2][3][4][5] p-Toluenesulfonyl chloride is known to cause serious eye damage.[5]
-
Respiratory/Skin Sensitization: May cause an allergic skin reaction.[2][3][4][6]
-
Carcinogenicity: Acrylonitrile is classified as a substance that may cause cancer.[2][3] The carcinogenic potential of the complete molecule is unknown.
-
Reactivity: The acrylonitrile moiety is prone to polymerization, which can be initiated by heat or light. Some tolylsulfonyl compounds are reactive with water.[4][7]
Section 2: Prudent Handling and Engineering Controls
Given the anticipated hazards, a stringent set of handling protocols and engineering controls is mandatory when working with 3-(m-Tolylsulfonyl)acrylonitrile.
Engineering Controls: The First Line of Defense
A multi-layered approach to containment is essential to minimize exposure.
-
Primary Containment: All manipulations of 3-(m-Tolylsulfonyl)acrylonitrile, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.
-
Secondary Controls: The laboratory should have adequate general ventilation and be maintained under negative pressure to prevent the escape of fugitive emissions.
-
Procedural Safeguards: Strict adherence to established Standard Operating Procedures (SOPs) and documented training for all personnel are critical.
Personal Protective Equipment (PPE): The Last Barrier
The selection of appropriate PPE is crucial for personal safety.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | ASTM F739 | Prevents skin contact and absorption. Acrylonitrile is dermally toxic. |
| Eyes | Safety goggles and a face shield | ANSI Z87.1 | Protects against splashes and potential projectiles. Toluenesulfonyl compounds can cause severe eye damage.[5] |
| Body | Flame-retardant laboratory coat | NFPA 2112 | Protects against splashes and potential fire hazards from flammable solvents. |
| Respiratory | Use in a fume hood is the primary control. For emergencies or situations with potential for high exposure, a NIOSH-approved respirator with organic vapor cartridges is necessary. | NIOSH | Acrylonitrile is toxic upon inhalation. |
Section 3: Experimental Workflow and Safety Protocols
A self-validating system of protocols is essential for ensuring safety during experimentation.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is functioning correctly, and all necessary PPE is donned. Have appropriate spill cleanup materials readily available.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Dissolution: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Reaction: Set up reactions within the fume hood, ensuring that all joints are properly sealed. If heating, use a controlled heating mantle and monitor the reaction temperature closely.
-
Work-up and Purification: Perform all extraction, filtration, and chromatography steps within the fume hood.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weighing boats, etc.) in a designated hazardous waste container. Liquid waste containing the compound should be collected in a sealed, properly labeled waste container.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Table 3: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[6][8] |
Section 5: Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[8]
-
Light Sensitivity: Acrylonitrile is sensitive to light, which can induce polymerization. Therefore, it is prudent to store 3-(m-Tolylsulfonyl)acrylonitrile in an amber vial or in a dark location.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9]
Conclusion: A Commitment to Safety
The responsible use of 3-(m-Tolylsulfonyl)acrylonitrile in a research setting demands a proactive and informed approach to safety. While this guide provides a comprehensive framework based on the best available data from analogous compounds, it is not a substitute for professional judgment and a thorough, application-specific risk assessment. By adhering to these guidelines and fostering a culture of safety, we can advance scientific discovery while ensuring the well-being of all laboratory personnel.
References
- SAFETY DATA SHEET - Acrylonitrile. (2025, November 17). Sigma-Aldrich.
- p-Toluenesulfonamide Safety D
- SAFETY DATA SHEET - p-Toluenesulfonyl chloride. (2015, February 2). Thermo Fisher Scientific.
- 4-Toluenesulfonyl chloride. PubChem.
- p-Toluene Sulphonyl Chloride MATERIAL SAFETY D
- SAFETY DATA SHEET - p-Toluenesulfonyl isocyan
- SAFETY DATA SHEET - Acrylonitrile. Merck Millipore.
- SAFETY DATA SHEET - Acrylonitrile. (2009, September 22). Fisher Scientific.
- 3-(P-TOLUENESULFONYL)ACRYLONITRILE, (E)-. gsrs.
- Safety Data Sheet - 3M Scotch-Weld™ Structural Adhesive Film AF-10 (10mil). (2023, December 12). 3M.
- Acrylonitrile CAS No 107-13-1 MATERIAL SAFETY D
- Acrylonitrile: toxicological overview. (2024, April 25). GOV.UK.
- Acrylonitrile. Wikipedia.
- Safety Data Sheet: Acrylonitrile. Chemos GmbH&Co.KG.
- ICSC 0092 - ACRYLONITRILE.
- Material Safety Data Sheet - Acrylonitrile. (2007, April 11). Spectrum Chemical.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Targeting the Cysteineome: The Therapeutic Potential of Sulfonyl Acrylonitriles in Oncology
Executive Summary: The Renaissance of Covalent Inhibition
The drug discovery landscape is witnessing a paradigm shift from reversible binding agents to Targeted Covalent Inhibitors (TCIs). While historical "warheads" (e.g., nitrogen mustards) were non-selective alkylators, modern medicinal chemistry focuses on "tunable" electrophiles. Sulfonyl acrylonitriles represent a premier class of these agents. Unlike the highly reactive acrylamides found in approved kinase inhibitors (e.g., ibrutinib), sulfonyl acrylonitriles possess a unique electronic signature—conferred by the electron-withdrawing sulfonyl group—that allows for "soft" electrophilicity. This enables them to target non-catalytic cysteine residues with high specificity, reducing off-target toxicity while maintaining potent anti-metastatic and pro-apoptotic activity.
This guide details the chemical biology, mechanistic targets, and experimental validation of sulfonyl acrylonitriles in cancer research.[1]
Chemical Biology: The Tunable Warhead
The core therapeutic engine of sulfonyl acrylonitriles is the Michael Acceptor motif. The
The Mechanism of Action
The compound acts as a soft electrophile, preferentially reacting with "soft" nucleophiles—specifically the thiolate anion (
-
Reaction Type: Thiol-Michael Addition (Conjugate Addition).
-
Selectivity: The presence of the bulky sulfonyl group and the specific geometry (typically E-isomer) allows for steric tuning. This ensures the molecule only binds to cysteines located in accessible, yet specific, pockets (e.g., the ATP-binding site of kinases or surface proteins involved in adhesion).
-
Reversibility: Unlike acrylamides which often form permanent bonds, sulfonyl acrylonitriles can be designed to be reversible covalent inhibitors . The stability of the adduct depends on the "leaving group" ability of the carbon-centered anion formed after attack.
Visualization: The Thiol-Michael Addition Pathway
The following diagram illustrates the kinetic pathway of a cysteine residue attacking the sulfonyl acrylonitrile warhead.
Caption: Kinetic pathway of covalent modification. The 'soft' electrophile nature allows for high specificity toward accessible cysteine thiolates.
Primary Molecular Targets & Therapeutic Efficacy
Inhibition of Metastasis (Peritoneal Carcinomatosis)
Research indicates that sulfonyl acrylonitriles, such as (2E)-3-[(4-tert-butylphenyl)sulfonyl]acrylonitrile , effectively inhibit the adhesion of cancer cells to mesothelial monolayers.
-
Mechanism: Modification of surface thiols involved in the Epithelial-Mesenchymal Transition (EMT).
-
Outcome: Prevention of tumor cell implantation in the peritoneum (a common route for ovarian and pancreatic cancer spread).[2]
NLRP3 Inflammasome Modulation
While OLT1177 (Dapansutrile) is a saturated
-
Cancer Link: Chronic inflammation drives tumorigenesis. Blocking NLRP3 reduces IL-1
and IL-18, altering the Tumor Microenvironment (TME) to favor CD8+ T-cell infiltration.
Comparative Efficacy Data
The table below summarizes the activity of sulfonyl acrylonitriles compared to standard electrophiles.
| Warhead Class | Electrophilicity | Reversibility | Primary Target Context | Toxicity Risk |
| Sulfonyl Acrylonitrile | Moderate (Soft) | Tunable | Surface Thiols, NLRP3, Tubulin | Low (High Selectivity) |
| Acrylamide (e.g., Ibrutinib) | Moderate | Irreversible | Kinase Cysteines (BTK, EGFR) | Moderate |
| Vinyl Sulfone | High | Irreversible | Proteases (Cathepsins) | High (Off-target) |
| Epoxide | High | Irreversible | General Alkylator | Very High |
Experimental Workflows
Protocol: Synthesis via Knoevenagel Condensation
The most robust method for generating sulfonyl acrylonitriles is the Knoevenagel condensation of a sulfonyl acetonitrile with an aromatic aldehyde.
Materials:
-
Aromatic Aldehyde (1.0 eq)[3]
-
Sulfonyl Acetonitrile derivative (1.0 eq)
-
Catalyst: Piperidine (0.1 eq) or
-alanine (Green chemistry option) -
Solvent: Ethanol (EtOH)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the sulfonyl acetonitrile and 1.0 mmol of the aldehyde in 5 mL of absolute EtOH.
-
Catalysis: Add 2-3 drops of piperidine.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Crystallization: Cool the reaction mixture to room temperature, then to 4°C. The product typically precipitates as a crystalline solid.
-
Purification: Filter the solid and wash with cold EtOH. Recrystallize from hot EtOH if necessary to ensure the removal of unreacted aldehyde.
-
Characterization: Confirm structure via 1H-NMR (Look for the vinyl proton singlet/doublet around
7.5–8.5 ppm).
Protocol: Target Engagement Assay (GSH Trapping)
To validate the "warhead" reactivity before biological testing, a Glutathione (GSH) trapping assay is essential.
Procedure:
-
Incubation: Incubate the sulfonyl acrylonitrile (50
M) with reduced L-Glutathione (500 M) in Phosphate Buffered Saline (pH 7.4) at 37°C. -
Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with 0.1% Formic Acid.
-
Analysis: Analyze via LC-MS/MS.
-
Metric: Calculate the half-life (
) of the parent compound. A of 15–60 minutes typically indicates an ideal reactivity window for drug candidates (reactive enough to bind target, stable enough to reach it).
Visualization: Synthesis & Validation Workflow
Caption: Integrated workflow from chemical synthesis to biological target validation.
Critical Assessment & Future Directions
The Selectivity Challenge
The primary risk with sulfonyl acrylonitriles is glutathione depletion . Because GSH is the most abundant cellular nucleophile, highly reactive compounds may deplete GSH reserves, leading to oxidative stress-induced apoptosis (which is non-specific cytotoxicity) rather than targeted therapeutic effects.
-
Mitigation Strategy: Optimize the steric bulk of the aryl sulfonyl group (e.g., using tert-butylphenyl or naphthyl groups) to hinder reaction with free GSH while permitting reaction with the constrained cysteine pocket of the target protein.
Pharmacokinetics
Sulfonyl acrylonitriles generally exhibit poor aqueous solubility. Formulation strategies using cyclodextrins or lipid-based nanocarriers are often required for in vivo efficacy studies.
References
-
Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread. Source: Journal of Medicinal Chemistry (2015). URL:[Link]
-
Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Source: Journal of the American Chemical Society (2014).[4] URL:[Link]
-
Synthesis and biological evaluation of sulfonyl acrylonitriles as novel inhibitors to peritoneal carcinomatosis. Source: Bioorganic & Medicinal Chemistry Letters (2012). URL:[Link]
-
OLT1177, a
-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation. Source:[5] PNAS (2018). URL:[Link] -
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: Molecules (2022).[6][7] URL:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis and spread. | Profiles RNS [connect.rtrn.net]
- 2. Synthesis and biological evaluation of sulfonyl acrylonitriles as novel inhibitors to peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Host-NLRP3 Inflammasome in Myeloid Cells Dictates Response to Anti-PD-1 Therapy in Metastatic Breast Cancers [mdpi.com]
- 7. mdpi.com [mdpi.com]
3-(m-Tolylsulfonyl)acrylonitrile melting point and density
This guide details the physicochemical profile, synthesis, and experimental characterization of 3-(m-Tolylsulfonyl)acrylonitrile (CAS 1012-69-7), a specialized vinyl sulfone Michael acceptor used in medicinal chemistry and covalent inhibitor design.
Executive Summary
3-(m-Tolylsulfonyl)acrylonitrile (also known as 3-[(3-methylphenyl)sulfonyl]acrylonitrile) is a potent electrophilic vinyl sulfone. Structurally, it consists of an electron-withdrawing nitrile group and a sulfonyl group flanking a vinyl double bond. This "push-pull" (or rather, "pull-pull") electronic arrangement makes the
In drug development, this compound serves as a covalent warhead or a synthetic intermediate for constructing heterocycles via cycloaddition (e.g., Diels-Alder). Its meta-substitution pattern offers distinct steric and solubility profiles compared to the more common para-tolyl (tosyl) analogue.
Physicochemical Profile
The following data consolidates experimental baselines and high-confidence predictive models for the meta isomer, with the well-characterized para isomer provided as a structural reference.
Key Properties Table
| Property | Data for 3-(m-Tolylsulfonyl)acrylonitrile | Reference / Note |
| CAS Registry Number | 1012-69-7 | Specific to meta isomer |
| Molecular Formula | - | |
| Molecular Weight | 207.25 g/mol | - |
| Appearance | White to off-white crystalline solid | Typical for aryl vinyl sulfones |
| Melting Point (MP) | 65 – 85 °C (Predicted/Range) | Para isomer (CAS 1424-48-2) melts at 96–98 °C . Meta isomers typically melt 10–30°C lower due to symmetry reduction. |
| Density | 1.25 ± 0.05 g/cm³ (Predicted) | Solid state density; Liquid density (if supercooled) ~1.18 g/cm³. |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃. | Poorly soluble in water; sparingly soluble in hexanes. |
| Partition Coeff. (LogP) | ~1.5 – 1.8 | Lipophilic, membrane permeable. |
Critical Note on Melting Point: While the para-isomer (3-tosylacrylonitrile) is widely indexed with a melting point of 96–98 °C, the meta-isomer's specific experimental value is less frequently reported in open literature. Researchers should anticipate a melting range lower than the para analogue, likely between 65°C and 85°C, and verify via DSC or capillary melting point apparatus.
Synthetic Pathways
The synthesis of 3-(arylsulfonyl)acrylonitriles is robust and typically proceeds via two primary routes: Oxidation of Vinyl Sulfides or Knoevenagel Condensation .
Route A: Oxidation of 3-(m-Tolylthio)acrylonitrile (Recommended)
This method yields the highest purity and allows for the isolation of the specific E-isomer.
-
Nucleophilic Substitution : Reaction of m-thiocresol (3-methylbenzenethiol) with 2-chloroacrylonitrile or 2,3-dichloropropionitrile to form the sulfide intermediate.
-
Oxidation : Selective oxidation of the sulfide to the sulfone using m-CPBA or Hydrogen Peroxide/Tungstate.
Route B: Knoevenagel Condensation
Condensation of (m-tolylsulfonyl)acetonitrile with a formate ester or formaldehyde derivative.
Synthesis Workflow Diagram
Figure 1: Two-step synthesis via sulfide intermediate, preferred for controlling stereochemistry.
Experimental Protocols
Protocol 1: Synthesis via Sulfide Oxidation
Self-validating step: Monitor the disappearance of the sulfide peak in TLC/LCMS to ensure complete oxidation.
-
Sulfide Formation :
-
Dissolve m-toluenethiol (10 mmol) in anhydrous DCM (20 mL).
-
Add triethylamine (1.2 eq) and cool to 0 °C.
-
Dropwise add 2-chloroacrylonitrile (1.1 eq). Stir at RT for 4 hours.
-
Wash with water, dry (
), and concentrate to yield 3-(m-tolylthio)acrylonitrile.
-
-
Oxidation to Sulfone :
-
Dissolve the crude sulfide in DCM (50 mL).
-
Cool to 0 °C. Add m-chloroperbenzoic acid (m-CPBA, 2.2 eq) portion-wise.
-
Stir overnight at RT. The reaction is exothermic; maintain cooling initially.
-
Quench : Wash with 10%
(to remove excess peroxide) followed by saturated . -
Purification : Recrystallize from Ethanol/Hexane or purify via silica column (EtOAc/Hexane gradient).
-
Protocol 2: Characterization Checklist
Verify the identity of CAS 1012-69-7 using these spectral markers:
-
NMR (CDCl
, 400 MHz) :-
Look for the vinyl protons as a doublet of doublets or two doublets (coupling constant
Hz indicates E-isomer). - ~ 6.5–7.0 ppm (vinyl CH near nitrile).
- ~ 7.2–7.5 ppm (vinyl CH near sulfone, deshielded).
-
Aromatic region: 4 protons (pattern distinct for meta-substitution).
-
Methyl group: Singlet at
~ 2.4 ppm.
-
-
IR Spectroscopy :
-
Nitrile (-CN) : Sharp, weak band at ~2220–2230 cm⁻¹.
-
Sulfone (-SO₂-) : Strong bands at ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).
-
Reactivity & Applications
Mechanism of Action: Michael Addition
This compound acts as a "cysteine trap." The sulfonyl group activates the double bond, making the
Figure 2: Michael addition mechanism for covalent inhibition of cysteine-containing proteins.
Research Applications
-
Kinase Inhibition : Used to target non-catalytic cysteines in kinases (similar to covalent EGFR inhibitors).
-
Proteolysis Targeting : Functional handle for PROTAC linkers.
-
Cycloaddition Substrate : The electron-deficient alkene is an excellent dienophile for Diels-Alder reactions to synthesize complex carbocycles.
Safety & Handling
-
Hazards : Potent skin and eye irritant.[1][2] Potential sensitizer due to protein reactivity.
-
Storage : Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.
-
Disposal : Treat as hazardous organic waste. Quench excess material with aqueous thiol (e.g., cysteine or glutathione) before disposal to neutralize electrophilicity.
References
-
Synthesis of Sulfonyl Acrylonitriles
-
Liu, Z., et al. "Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization." Chinese Journal of Chemistry, 2021, 39, 913–917. Link
-
-
Biological Activity of Vinyl Sulfones
-
Meadows, D. C., et al. "Design, synthesis, and biological evaluation of sulfonyl acrylonitriles as novel inhibitors of cancer metastasis." Bioorganic & Medicinal Chemistry, 2015.
-
-
General Properties of Acrylonitrile Derivatives
-
CAS Registry Data
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 3. Table 1, Properties of Acrylonitrile - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1,4-Di-tert-butylbenzene | C14H22 | CID 13895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(M-tolylsulfonyl)acrylonitrile_cas号1012-69-7_(E)-3-(3-methylphenyl)sulfonylprop-2-enenitrile_分子式_结 - CAS信息网 [cas-news.com]
Application Notes & Protocols: Functionalization of 3-(m-Tolylsulfonyl)acrylonitrile for Drug Design
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of molecular scaffolds that can serve as starting points for the development of novel therapeutics is a cornerstone of drug discovery. 3-(m-Tolylsulfonyl)acrylonitrile represents a highly versatile and promising scaffold, integrating two key functional groups renowned for their utility in drug design: the vinyl sulfone and the acrylonitrile moiety. The vinyl sulfone group is a well-established Michael acceptor, capable of forming covalent bonds with nucleophilic residues in target proteins, a strategy increasingly employed in the design of potent and selective inhibitors.[1] The acrylonitrile unit, present in numerous approved drugs, offers a rich chemical handle for a variety of transformations and can significantly influence the physicochemical properties and target engagement of a molecule.[2]
This guide provides a comprehensive overview of the synthesis and functionalization of 3-(m-Tolylsulfonyl)acrylonitrile. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel drug candidates. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further exploration and optimization.
Part 1: Synthesis of the Core Scaffold: 3-(m-Tolylsulfonyl)acrylonitrile
The synthesis of the core molecule, 3-(m-Tolylsulfonyl)acrylonitrile, can be efficiently achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, m-tolylsulfonylacetonitrile, with an aldehyde, typically formaldehyde or a protected equivalent.[3][4] The sulfonyl group sufficiently acidifies the adjacent methylene protons, facilitating deprotonation and subsequent nucleophilic attack on the carbonyl carbon.
Protocol 1: Synthesis of 3-(m-Tolylsulfonyl)acrylonitrile
Objective: To synthesize 3-(m-Tolylsulfonyl)acrylonitrile via a Knoevenagel condensation.
Materials:
-
m-Toluenesulfonyl chloride
-
Sodium cyanide
-
Formaldehyde (37% aqueous solution)
-
Piperidine
-
Ethanol
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Procedure:
Step 1: Synthesis of m-Tolylsulfonylacetonitrile
-
In a well-ventilated fume hood, dissolve sodium cyanide (1.0 eq) in water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-toluenesulfonyl chloride (1.0 eq) in a suitable organic solvent (e.g., acetone) to the cyanide solution.
-
Allow the reaction to stir at room temperature overnight.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude m-tolylsulfonylacetonitrile, which can be purified by recrystallization or column chromatography.
Step 2: Knoevenagel Condensation
-
To a solution of m-tolylsulfonylacetonitrile (1.0 eq) in ethanol, add formaldehyde (1.2 eq, 37% aqueous solution).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 3-(m-Tolylsulfonyl)acrylonitrile.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.[5][6]
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the tolyl protons, the vinyl protons (as doublets), and the methyl group of the tolyl moiety. |
| ¹³C NMR | Resonances for the aromatic carbons, the vinyl carbons, the cyano carbon, and the methyl carbon. |
| IR | Characteristic stretching frequencies for C≡N (nitrile), C=C (alkene), and S=O (sulfone). |
| MS (ESI) | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
Part 2: Functionalization for Drug Design
The strategic functionalization of 3-(m-Tolylsulfonyl)acrylonitrile opens up a vast chemical space for the development of targeted therapeutics. The electron-withdrawing nature of both the sulfonyl and cyano groups renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in drug design, particularly for the development of covalent inhibitors.
Michael Addition: Crafting Covalent Inhibitors
The vinyl sulfone moiety is an excellent Michael acceptor, readily reacting with soft nucleophiles like the thiol group of cysteine residues in proteins.[7][8] This irreversible reaction forms a stable thioether linkage, leading to the covalent inactivation of the target protein. This strategy has been successfully employed in the design of inhibitors for various enzyme classes, including proteases and kinases.[1][9]
Caption: Michael addition of a cysteine thiol to the scaffold.
Protocol 2: Michael Addition with N-Acetyl-L-cysteine
Objective: To demonstrate the reactivity of 3-(m-Tolylsulfonyl)acrylonitrile towards a model thiol nucleophile.
Materials:
-
3-(m-Tolylsulfonyl)acrylonitrile
-
N-Acetyl-L-cysteine
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
LC-MS system for reaction monitoring
Equipment:
-
Vials with magnetic stir bars
-
Thermomixer or water bath
-
HPLC or LC-MS instrument
Procedure:
-
Prepare a stock solution of 3-(m-Tolylsulfonyl)acrylonitrile in acetonitrile.
-
Prepare a stock solution of N-Acetyl-L-cysteine in PBS (pH 7.4).
-
In a vial, combine the N-Acetyl-L-cysteine solution with the 3-(m-Tolylsulfonyl)acrylonitrile solution to achieve final concentrations in the low millimolar range.
-
Incubate the reaction mixture at 37°C with gentle stirring.
-
Monitor the reaction progress over time by taking aliquots at various time points and analyzing them by LC-MS to observe the consumption of starting materials and the formation of the covalent adduct.
Data Analysis: The rate of the reaction can be determined by plotting the concentration of the starting material or product over time. This provides a quantitative measure of the reactivity of the scaffold, which is a critical parameter in the design of covalent inhibitors.
[3+2] Cycloaddition: Building Heterocyclic Diversity
The electron-deficient alkene of 3-(m-Tolylsulfonyl)acrylonitrile can also participate in cycloaddition reactions, providing a powerful tool for the construction of complex heterocyclic systems.[10] The [3+2] cycloaddition with azides (Huisgen cycloaddition) is a particularly attractive transformation, leading to the formation of highly stable and often biologically active triazole rings.[11][12] This reaction can be performed under thermal or copper-catalyzed conditions.
Caption: [3+2] Cycloaddition to form a triazole ring.
Protocol 3: [3+2] Cycloaddition with an Organic Azide
Objective: To synthesize a triazole-functionalized derivative of 3-(m-Tolylsulfonyl)acrylonitrile.
Materials:
-
3-(m-Tolylsulfonyl)acrylonitrile
-
Benzyl azide (or other organic azide)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Nitrogen or argon inert atmosphere setup
-
Magnetic stirrer
-
Syringes for reagent addition
-
Standard glassware for workup and chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-(m-Tolylsulfonyl)acrylonitrile (1.0 eq) and the organic azide (1.1 eq) in anhydrous THF.
-
Add CuI (0.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired triazole derivative.
Part 3: Application in Drug Design and Structure-Activity Relationship (SAR) Studies
The functionalized derivatives of 3-(m-Tolylsulfonyl)acrylonitrile are poised for evaluation in various therapeutic areas. The strategic choice of functionalization can be guided by the specific biological target and the desired mode of action.
Caption: Workflow for drug design using the scaffold.
Covalent Kinase Inhibitors: Derivatives from Michael additions can be designed as covalent inhibitors of kinases, which play a crucial role in cell signaling and are often dysregulated in cancer.[13][14] By incorporating a recognition motif that directs the scaffold to the ATP-binding site, the vinyl sulfone can covalently modify a non-catalytic cysteine residue in the vicinity, leading to potent and prolonged inhibition.[15]
Antiviral and Antiparasitic Agents: Many viral and parasitic proteases rely on a catalytic cysteine for their function. The high reactivity of the 3-(m-tolylsulfonyl)acrylonitrile scaffold towards thiols makes it an excellent starting point for the development of inhibitors against such pathogens.[16]
SAR-Guided Optimization: A systematic exploration of the substituents on the tolyl ring and the groups introduced through functionalization is crucial for establishing a robust Structure-Activity Relationship (SAR).[17][18][19] Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to rationalize the observed activities and guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.[14][20]
| Functionalization Strategy | Potential Therapeutic Target Class | Rationale for Application |
| Michael Addition with Thiols | Cysteine Proteases, Kinases | Covalent modification of active site or allosteric cysteine residues.[9] |
| [3+2] Cycloaddition with Azides | Kinases, GPCRs, Ion Channels | Introduction of a rigid, H-bond accepting triazole core to enhance target binding. |
| Modification of the Cyano Group | Various | Conversion to amides, tetrazoles, or other bioisosteres to modulate solubility and target interactions. |
Conclusion
3-(m-Tolylsulfonyl)acrylonitrile is a powerful and versatile scaffold for modern drug discovery. Its straightforward synthesis and the predictable reactivity of its vinyl sulfone and acrylonitrile moieties provide a robust platform for the generation of diverse chemical libraries. The protocols and strategies outlined in this guide are intended to empower researchers to explore the full potential of this promising molecular framework in the quest for novel and effective therapeutics.
References
-
Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
High-Efficiency Discovery and Structure–Activity-Relationship Analysis of Nonsubstrate-Based Covalent Inhibitors of S-Adenosylmethionine Decarboxylase. (2020, July 18). ACS Publications. Retrieved February 21, 2026, from [Link]
-
A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]
-
Structure−activity relationship indicates that compounds are covalent... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
The vinyl sulfone motif as a structural unit for novel drug design and discovery. (2023, November 18). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]
-
Vinyl sulfone building blocks in covalently reversible reactions with thiols. (2015, June 17). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
-
Covalent modification of the active site threonine of proteasomal ß subunits and the Escherichia coli homolog HslV by a new class of inhibitors. (1997, February 25). PNAS. Retrieved February 21, 2026, from [Link]
-
The [3+2]Cycloaddition Reaction. (n.d.). University of Regensburg. Retrieved February 21, 2026, from [Link]
-
Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies. (2021, August 26). PubMed. Retrieved February 21, 2026, from [Link]
-
Vinyl Sulfone: A Multi-Purpose Function in Proteomics. (2026, January 14). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Michael addition reaction of 3 with thiols. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesulfonates with Alkenylboronic Acids. (2020, November 16). Wiley Online Library. Retrieved February 21, 2026, from [Link]
-
Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
-
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
[3+2] Cycloaddition of nitriles with azides. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
-
Insights into the modular design of kinase inhibitors and application to Abl and Axl. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2021, March 24). ACS Publications. Retrieved February 21, 2026, from [Link]
-
Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles. (2012, November 6). MDPI. Retrieved February 21, 2026, from [Link]
-
NMR Spectroscopy Applications in Polymer Analysis. (2025, September 22). Patsnap. Retrieved February 21, 2026, from [Link]
-
Original Knoevenagel condensation reaction: formaldehyde and diethyl... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022, October 21). MDPI. Retrieved February 21, 2026, from [Link]
- Thiol-containing dual cure polymers and methods using same. (n.d.). Google Patents.
-
Methodologies for the synthesis of acrylonitriles. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Sulfone, methyl p-tolyl. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]
-
[3 + 2]-Cycloadditions of nitrile ylides after photoactivion of vinyl azides under flow conditions. (2013, August 26). PubMed. Retrieved February 21, 2026, from [Link]
-
Conjugate Addition of Thiols. (n.d.). WordPress. Retrieved February 21, 2026, from [Link]
-
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). MDPI. Retrieved February 21, 2026, from [Link]
-
Inorganic zinc salts catalyzed Knoevenagel condensation at room temperature without solvent. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
-
p-TOLYLSULFONYLDIAZOMETHANE. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]
-
Synthesis of 3-Methoxy-3-(trifluoromethyl)acrylonitrile. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020, January 8). Frontiers. Retrieved February 21, 2026, from [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023, March 20). bioRxiv. Retrieved February 21, 2026, from [Link]
-
Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. (2021, October 21). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - PMC. (2021, November 19). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (2021, March 2). MDPI. Retrieved February 21, 2026, from [Link]9/11/3/135)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. mdpi.com [mdpi.com]
- 9. med.stanford.edu [med.stanford.edu]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 15. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reaction of 3-(m-Tolylsulfonyl)acrylonitrile with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug discovery, the formation of carbon-sulfur bonds remains a cornerstone for the construction of biologically active molecules and functional materials. The thia-Michael addition, or conjugate addition of thiols to activated alkenes, stands out as a highly efficient and atom-economical transformation.[1] Within the class of Michael acceptors, α,β-unsaturated sulfones, such as 3-(m-tolylsulfonyl)acrylonitrile, have emerged as particularly potent electrophiles.[2] The strong electron-withdrawing capacity of the sulfonyl and nitrile groups renders the β-carbon highly susceptible to nucleophilic attack, enabling facile and often highly selective reactions with a diverse range of thiols.[2]
This application note provides a comprehensive guide to the reaction of 3-(m-tolylsulfonyl)acrylonitrile with thiols. It is designed to equip researchers with a thorough understanding of the underlying mechanistic principles, detailed experimental protocols, and key considerations for successful implementation in a laboratory setting. The resulting β-thio-α-tosylpropanenitrile adducts are versatile intermediates, amenable to further synthetic manipulations, and hold potential as novel scaffolds in medicinal chemistry.
Mechanistic Insights: The Thia-Michael Addition
The reaction of 3-(m-tolylsulfonyl)acrylonitrile with thiols proceeds via a nucleophilic conjugate addition mechanism, commonly referred to as a thia-Michael addition.[1] This process can be initiated through two primary pathways: base-catalysis or nucleophile-initiation.
Base-Catalyzed Mechanism: In the presence of a base, the thiol (R-SH) is deprotonated to form a more nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the electron-deficient β-carbon of the 3-(m-tolylsulfonyl)acrylonitrile. The resulting enolate intermediate is subsequently protonated by the conjugate acid of the base or another thiol molecule to yield the final product.
Nucleophile-Initiated Mechanism: Certain nucleophiles, such as phosphines or tertiary amines, can initiate the reaction by first attacking the β-carbon of the acrylonitrile to form a zwitterionic intermediate. This intermediate is sufficiently basic to deprotonate a thiol, generating the reactive thiolate anion which then enters the catalytic cycle.
In many instances, particularly with the use of amine bases like triethylamine, the reaction can be considered an addition-elimination sequence. The initial Michael addition of the thiol to the β-carbon is followed by the elimination of the m-toluenesulfinate leaving group, leading to the formation of a β-thioacrylonitrile.[2]
Caption: Reaction pathways for the reaction of thiols with 3-(m-Tolylsulfonyl)acrylonitrile.
Experimental Protocols
The following protocols are based on established procedures for the reaction of thiols with analogous 3-(arylsulfonyl)acrylonitriles and can be adapted for 3-(m-tolylsulfonyl)acrylonitrile.[2]
Protocol 1: General Procedure for the Base-Catalyzed Addition-Elimination of Thiols
This protocol describes the reaction of a thiol with 3-(m-tolylsulfonyl)acrylonitrile in the presence of triethylamine, leading to the formation of a β-thioacrylonitrile.
Materials:
-
3-(m-Tolylsulfonyl)acrylonitrile
-
Thiol (e.g., thiophenol, thioethanol, or other aliphatic or aromatic thiols)
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a stirred solution of 3-(m-tolylsulfonyl)acrylonitrile (1.0 eq.) in anhydrous chloroform (approximately 0.3 M), add the desired thiol (1.0 eq.).
-
Base Addition: Add triethylamine (1.0 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically complete within 1-2 hours.
-
Workup:
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer sequentially with aqueous hydrochloric acid and aqueous sodium hydroxide solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure β-thioacrylonitrile product.
Sources
Technical Guide: Storage & Stability of 3-(m-Tolylsulfonyl)acrylonitrile
Doc ID: TS-ORG-8821 | Version: 2.1 | Last Updated: 2026-02-22
Executive Summary & Chemical Nature
3-(m-Tolylsulfonyl)acrylonitrile is a highly electrophilic vinyl sulfone derivative. Its structure features a carbon-carbon double bond flanked by two potent electron-withdrawing groups: a nitrile (-CN) and a sulfonyl (-SO₂Ar).
This "pull-pull" electronic architecture creates a highly reactive
-
Anionic Polymerization: Initiated by weak nucleophiles (including moisture/hydroxide).
-
Radical Polymerization: Initiated by UV light, heat, or peroxides.
Critical Storage Parameters (The "Triad of Stability")
To prevent polymerization, you must inhibit both the radical and anionic pathways.
| Parameter | Recommendation | Mechanistic Rationale |
| Temperature | -20°C (Optimal) 2-8°C (Acceptable short-term) | Lowers the kinetic energy of the molecules, significantly reducing the rate of spontaneous oligomerization and second-order decomposition reactions. |
| Atmosphere | Argon or Nitrogen (Desiccated) | Crucial: Exclusion of moisture is vital. Water can act as a nucleophile or generate trace hydroxide ions, initiating rapid anionic polymerization of the electron-deficient alkene. |
| Light | Amber Vial / Foil Wrap | Blocks UV radiation which can cleave the |
| Stabilizers | Check CoA | Commercial batches may contain trace radical inhibitors (e.g., BHT or MEHQ). Do not remove these unless necessary for sensitive catalysis. |
Mechanism of Instability (Visualization)
The following diagram illustrates the "Threat Matrix" for this compound. Note how different environmental inputs trigger distinct failure modes.
Figure 1: Degradation pathways showing how environmental factors (Heat, UV, Moisture) drive the compound toward polymerization or hydrolysis.
Troubleshooting Guide & FAQs
Q1: My sample has turned from a white crystalline solid to a yellow sticky gum. Can I save it?
-
Diagnosis: The compound has undergone partial oligomerization, likely due to heat or moisture exposure. The yellow color often indicates conjugated systems forming within the oligomers.
-
Solution: Attempt Recrystallization.
-
Polymers are often less soluble than the monomer.
-
Dissolve the gum in a minimal amount of warm Ethanol or a Benzene/Hexane mixture.
-
Filter off any insoluble "goo" (the high molecular weight polymer).
-
Cool the filtrate to recover the monomer.[1]
-
If the entire mass is insoluble in organic solvents (DCM, Ethyl Acetate), it has fully cross-linked and must be discarded.
-
Q2: The NMR shows small peaks around 6.5-7.0 ppm that weren't there before. What are they?
-
Diagnosis: These are likely dimers or hydrolysis products .
-
The vinyl protons of the pure compound typically appear as distinct doublets.
-
Broadening or new multiplets in the alkene region suggests the double bond is reacting (e.g., Michael addition of water).
-
-
Action: Run a Thin Layer Chromatography (TLC). If you see a streak or a spot at the baseline (polymer), purification is required.
Q3: Can I store this compound in solution (e.g., dissolved in DMSO or CDCl₃)?
-
Verdict: NO.
-
Reasoning:
-
Concentration Effect: In solution, molecular mobility increases, raising the collision frequency and polymerization rate.
-
Solvent Impurities:
-
CDCl₃: Often contains trace HCl (acidic) or phosgene, which can degrade the sulfonyl group.
-
DMSO/DMF: Are nucleophilic solvents. On long standing, they can attack the highly electrophilic double bond.
-
Ethers (THF): May contain peroxides, which act as radical initiators.
-
-
-
Protocol: Always evaporate to dryness before storage.
Q4: I need to weigh out small amounts frequently. How do I handle the "moisture" risk?
-
Protocol:
-
Allow the vial to warm to room temperature before opening (prevents condensation on the cold solid).
-
Flush the headspace with Argon/Nitrogen immediately after use.
-
Seal with Parafilm.
-
For critical applications, handle inside a glovebox.
-
Experimental Protocols
Protocol A: Purity Validation (Self-Validating System)
Before using stored material in a critical reaction, perform this rapid check.
-
Visual Inspection: Material should be white to off-white crystals. Yellowing or "clumping" indicates degradation.
-
Solubility Test: Dissolve 5 mg in 1 mL Dichloromethane (DCM).
-
TLC Analysis:
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm).
-
Criteria: Single spot. Any baseline retention indicates polymerization.
-
Protocol B: Emergency Recrystallization
Use this if the Solubility Test (above) fails but the material is not fully hardened.
-
Solvent Selection: Ethanol (95%) or Ethanol/Water mix.
-
Dissolution: Heat solvent to boiling. Add to the crude solid dropwise until dissolved. Do not boil the compound directly for long periods.
-
Filtration: If suspended solids remain (polymer), filter hot through a glass frit or cotton plug.
-
Crystallization: Allow filtrate to cool slowly to Room Temp, then to 4°C.
-
Drying: Vacuum dry over
or silica gel to remove all water. Critical: Wet crystals will re-polymerize rapidly.
Storage Decision Workflow
Use this logic flow to determine the correct storage location based on your usage frequency.
Figure 2: Decision tree for optimizing storage location versus accessibility.
References
-
Chemical Reactivity of Sulfonyl Alkenes
- Topic: Electrophilicity and polymerization mechanisms of vinyl sulfones and acrylonitriles.
- Source: PubChem Compound Summary for 3-(Phenylsulfonyl)acrylonitrile (Analogous structure).
-
URL:[Link]
- Topic: Stabilization and storage of acrylonitrile monomers (Applicable to derivatives).
-
Purification of Electron-Deficient Olefins
- Topic: General protocols for recrystalliz
- Source: Organic Syntheses, Coll. Vol. 10, p. 642 (2004); Vol. 75, p. 129 (1998).
-
URL:[Link]
Sources
Technical Support Center: Optimizing E/Z Selectivity in 3-(m-Tolylsulfonyl)acrylonitrile Synthesis
Welcome to our comprehensive guide on the synthesis of 3-(m-Tolylsulfonyl)acrylonitrile. This technical resource is tailored for researchers, scientists, and drug development professionals aiming to master the control of E/Z isomer ratios in this critical synthetic intermediate. Within this guide, you will find detailed troubleshooting protocols and frequently asked questions to enhance your experimental design and achieve consistent, high-selectivity results.
Troubleshooting Guide: Overcoming Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of 3-(m-Tolylsulfonyl)acrylonitrile, providing in-depth solutions and actionable protocols.
Question 1: Low E/Z Ratio - How can I enhance the formation of the desired E-isomer?
Answer:
Achieving a high E-selectivity is a primary objective in the synthesis of 3-(m-Tolylsulfonyl)acrylonitrile, as the E-isomer is generally the more thermodynamically stable and preferred product for subsequent transformations. A low E/Z ratio can be improved by carefully adjusting several reaction parameters.
Scientific Rationale: The formation of the E-isomer is favored under conditions that permit thermodynamic equilibration. This allows the kinetically formed, less stable Z-isomer to convert to the more stable E-isomer.
Troubleshooting Steps & Experimental Protocol:
-
Reaction Conditions: The choice of base and solvent is pivotal. The synthesis often proceeds via a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration.[1] For this reaction, a weak base in a non-polar, aprotic solvent generally promotes the formation of the E-isomer.
-
Recommendation: Employing a catalytic amount of a weak amine base, such as piperidine, in a solvent like toluene at reflux is a well-established method to favor the E-isomer. Stronger bases, such as sodium ethoxide in ethanol, may lead to less selective outcomes.
-
-
Temperature and Reaction Duration:
-
Recommendation: Conducting the reaction at elevated temperatures for an extended period can facilitate the isomerization of the Z-isomer to the more stable E-isomer. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy to identify the optimal time to achieve the highest E/Z ratio.
-
-
Post-Reaction Isomerization: If the E/Z ratio remains suboptimal, a post-reaction isomerization step can be implemented.
-
Isomerization Protocol:
-
Dissolve the crude product mixture in a suitable solvent (e.g., ethanol).
-
Introduce a catalytic quantity of a base, such as piperidine.
-
Heat the mixture to reflux, monitoring the isomerization by ¹H NMR or HPLC.
-
Upon reaching the desired E/Z ratio, cool the reaction, neutralize the base if necessary, and proceed with standard workup and purification procedures.
-
-
Illustrative Data: Impact of Base on E/Z Ratio
| Base | Solvent | Temperature (°C) | Typical E/Z Ratio |
| Piperidine | Toluene | 110 (Reflux) | >95:5 |
| Triethylamine | Dichloromethane | 25 | ~80:20 |
| Sodium Ethoxide | Ethanol | 78 (Reflux) | ~60:40 |
Note: These values are approximate and may vary depending on the specific experimental conditions.
Question 2: Poor Reproducibility of E/Z Selectivity - What factors require tighter control?
Answer:
Inconsistent E/Z ratios across different batches can be a significant challenge. Achieving reproducibility necessitates stringent control over several key experimental variables.
Causality Analysis: The stereochemical outcome is highly sensitive to minor fluctuations in the reaction environment. Any factor that influences the relative stability of the transition states leading to the E and Z isomers will directly affect the final product distribution.
Critical Parameters for Enhanced Control:
-
Reagent Purity: The purity of starting materials, including m-toluenesulfonyl acetonitrile and the formaldehyde source, is crucial. Impurities can have unintended catalytic or inhibitory effects.
-
Anhydrous Conditions: The presence of water can interfere with the reaction. The use of anhydrous solvents and reagents is highly recommended, especially when working with moisture-sensitive bases.
-
Controlled Addition of Reagents: The rate of base addition can impact local concentrations and temperature, thereby influencing selectivity. A slow and controlled addition is generally preferred.
-
Efficient Mixing: Homogeneous reaction conditions are essential for consistent results. Ensure efficient stirring to maintain uniform temperature and reagent concentrations.
Workflow for Ensuring Reproducibility:
Caption: A systematic workflow for achieving reproducible E/Z selectivity.
Frequently Asked Questions (FAQs)
Q1: What is a typical E/Z ratio for the synthesis of 3-(m-Tolylsulfonyl)acrylonitrile?
A1: While the E/Z ratio is highly dependent on the specific reaction conditions, under optimized protocols, it is common to achieve an E/Z ratio exceeding 95:5 in favor of the E-isomer. This is often accomplished using a catalytic amount of a weak base like piperidine in a non-polar solvent such as toluene at reflux.
Q2: How can I accurately determine the E/Z ratio of my product?
A2: The most prevalent and reliable technique for determining the E/Z ratio is ¹H NMR spectroscopy. The vinyl protons of the E and Z isomers exhibit distinct chemical shifts and coupling constants, allowing for quantification through integration of their respective signals. For more complex mixtures or when higher precision is required, High-Performance Liquid Chromatography (HPLC) can be an effective analytical tool.[2]
Q3: Is it possible to separate the E and Z isomers?
A3: Yes, the E and Z isomers can generally be separated using column chromatography on silica gel.[2] Due to its more linear structure and typically lower polarity, the E-isomer usually elutes first. A common eluent system to start with is a mixture of hexane and ethyl acetate. Recrystallization can also be a highly effective method for purifying the major E-isomer, which is often a crystalline solid.
Q4: What is the mechanistic basis for the formation of E and Z isomers in this reaction?
A4: The formation of E and Z isomers in the Knoevenagel condensation proceeds through a common intermediate.[1] The stereochemical outcome is dictated by the relative energies of the transition states leading to the two isomers. The E-isomer is generally more stable due to reduced steric hindrance between the bulky m-tolylsulfonyl group and the nitrile group. Reaction conditions that permit equilibration will favor the formation of this thermodynamically more stable isomer.
Simplified Reaction Mechanism:
Caption: A simplified representation of the mechanism for E/Z isomer formation.
References
-
García Ruano, J. L., et al. (1995). Synthesis and Dienophilic Behavior of Enantiomerically Pure (Z)-3-p-Tolylsulfinylacrylonitriles. The Journal of Organic Chemistry, 60(15), 4734–4740. [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
García Ruano, J. L., et al. (1995). Synthesis and Dienophilic Behavior of Enantiomerically Pure (Z)-3-p-Tolylsulfinylacrylonitriles. The Journal of Organic Chemistry, 60(15), 4734–4740. [Link]
-
Wikipedia. (2023, December 2). Knoevenagel condensation. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
-
Basiak, D., et al. (2021). Olefination with sulfonyl halides and esters – sulfur-based variant of the Horner-Wadsworth-Emmons reaction. Arkivoc, 2021(2), 1-20. [Link]
-
Uchida, N., et al. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
-
Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]
- Joshi, K. C., et al. (1989). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry, 28B, 614-617.
-
Liu, Y., et al. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesulfonates with Alkenylboronic Acids. Chinese Journal of Chemistry, 39(4), 913-917. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Dennehy, O. C., et al. (2025). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers. Reaction Chemistry & Engineering, 10(8), 1878-1886. [Link]
-
Evans, P., et al. (2018). Isomerisation of Vinyl Sulfones for the Stereoselective Synthesis of Vinyl Azides. European Journal of Organic Chemistry, 2018(20-21), 2534-2544. [Link]
-
Głowacka, I. E., et al. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 27(20), 7015. [Link]
Sources
Technical Support Center: Separation of m-Tolyl and p-Tolyl Sulfonyl Acrylonitrile Isomers
Welcome to the technical support center for advanced chromatographic and analytical challenges. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the separation and identification of m-tolyl and p-tolyl sulfonyl acrylonitrile positional isomers. Positional isomers, such as the meta and para substituted compounds , often exhibit nearly identical physical properties, making their separation a significant challenge in synthesis, purification, and analytical workflows.[1][2] This document is designed for researchers, chemists, and drug development professionals seeking robust solutions to this complex separation problem.
Section 1: Troubleshooting High-Performance Liquid Chromatography (HPLC) Separation
This section addresses the most common issues encountered during the liquid chromatographic separation of tolyl sulfonyl acrylonitrile isomers.
Q1: Why am I seeing poor resolution or complete co-elution of my m- and p-tolyl sulfonyl acrylonitrile isomers on a standard C18 column?
Answer: This is the most frequently encountered issue. Standard C18 (octadecylsilane) columns separate compounds primarily based on hydrophobicity. Since the m-tolyl and p-tolyl isomers have the same chemical formula and very similar structures, their hydrophobicity (logP values) is nearly identical.[3] Consequently, a C18 stationary phase lacks the specific interactive capabilities to differentiate between the subtle electronic and steric differences of these positional isomers, leading to poor resolution or co-elution.[4]
Core of the Problem: The separation mechanism of a standard C18 column is insufficient for the selectivity required.
Solution Pathway: To achieve separation, you must employ a stationary phase that offers an alternative separation mechanism beyond simple hydrophobicity. The most effective strategy is to exploit the differences in the π-electron systems of the aromatic rings.[5]
-
Switch to a Phenyl-based Stationary Phase: Columns with phenyl ligands (e.g., Phenyl-Hexyl) or, for enhanced selectivity, Pentafluorophenyl (PFP) phases, are the ideal first choice.[3] These columns facilitate π-π interactions between the stationary phase and the aromatic rings of the isomers. The slight differences in electron density and dipole moment between the meta and para substitution patterns lead to differential retention.[5]
-
Consider Columns with π-π and Dipole-Dipole Interactions: Stationary phases like those with nitrophenylethyl groups can offer unique retention characteristics based on a combination of hydrophobic, charge transfer, and π-π interactions, which can be highly effective for aromatic isomers.[6]
Troubleshooting Workflow for HPLC Method Development
Caption: Workflow for troubleshooting HPLC separation of positional isomers.
Q2: I'm using a Phenyl column, but the resolution is still not baseline. What are my next steps for optimization?
Answer: Even with the correct column chemistry, achieving baseline separation (Resolution, Rs > 1.5) often requires fine-tuning the mobile phase and other chromatographic parameters. These adjustments can amplify the subtle interaction differences between the isomers and the stationary phase.
Optimization Strategies:
-
Mobile Phase Organic Modifier: The choice between Acetonitrile (ACN) and Methanol (MeOH) is critical. While both are common reversed-phase solvents, they have different properties. Methanol is a protic solvent and can engage in hydrogen bonding, whereas ACN is aprotic. This can alter the selectivity (alpha value) between the two isomers. It is essential to screen both solvents.[7]
-
Temperature: Temperature affects the thermodynamics and kinetics of the separation.[8] Lowering the column temperature (e.g., from 40°C to 25°C or even 15°C) often increases retention and can improve resolution for challenging separations, although it will increase backpressure.[7] This is because the separation of these isomers is often an enthalpy-driven process.[7]
-
Mobile Phase Additives: While the tolyl sulfonyl acrylonitrile structure is neutral, small amounts of an acid like formic acid (0.1%) can sharpen peaks by minimizing undesirable interactions with residual silanols on the silica support, even on modern columns.[1]
-
Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the time the analytes spend interacting with the stationary phase, which can improve the efficiency of the separation, leading to better resolution.
| Parameter | Adjustment | Causality & Expected Outcome | Consideration |
| Organic Modifier | Screen ACN vs. MeOH | Changes selectivity (α) by altering mobile phase polarity and specific interactions. One may provide a better "lock-and-key" fit with the stationary phase. | Re-equilibration of the column is necessary when switching solvents. |
| Temperature | Decrease from 40°C → 25°C | Can increase interaction energy differences (enthalpy), often leading to higher resolution (Rs).[8] | Increases analysis time and system backpressure. |
| Gradient Slope | Decrease slope (if using gradient) | Allows more time for isomers to resolve along the column. | Increases overall run time. |
| Flow Rate | Decrease from 1.0 → 0.7 mL/min | Improves column efficiency (N) by reducing band broadening, which can increase Rs. | Increases run time. |
Section 2: Alternative & Confirmatory Techniques
When HPLC is insufficient for preparative scale or when orthogonal verification is needed, other methods are required.
Q3: My primary goal is preparative-scale separation, and HPLC is not viable. Can I use fractional crystallization?
Answer: Yes, fractional crystallization is a powerful and often overlooked technique for separating isomers on a larger scale.[9] The method relies on small differences in the solubility of the isomers in a specific solvent at a given temperature. The success of this technique is entirely dependent on finding a solvent system where one isomer is significantly less soluble than the other, allowing it to crystallize out of solution selectively.
Key Principle: The formation of a stable crystal lattice is a highly selective process. Even minor structural differences between the m- and p-isomers can lead to significant differences in their lattice energies and, consequently, their solubilities in a carefully chosen solvent.[9]
Experimental Protocol: Screening for Fractional Crystallization
-
Solvent Screening:
-
Select a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane).
-
In separate small vials, attempt to dissolve a small amount (~20 mg) of the isomer mixture in a minimal amount of each solvent at an elevated temperature (e.g., 50-60°C).
-
Observe which solvents fully dissolve the material. These are potential candidates.
-
-
Initiate Crystallization (Slow Cooling):
-
Prepare a near-saturated solution of the isomer mixture in a promising solvent at an elevated temperature.
-
Loosely cap the vessel and allow it to cool slowly to room temperature, then transfer it to a refrigerator (4°C). Avoid agitation.[10]
-
-
Isolate and Analyze:
-
If crystals form, separate them from the remaining solution (the mother liquor) via filtration.
-
Rinse the crystals with a small amount of the ice-cold solvent.
-
Thoroughly dry the crystals and the residue from the evaporated mother liquor.
-
-
Verify Purity:
-
Analyze both the crystalline fraction and the mother liquor residue using your optimized analytical HPLC method or by ¹H NMR spectroscopy.
-
Successful fractionation will show an enrichment of one isomer in the crystals and the other in the mother liquor.
-
Q4: I have successfully separated two fractions. How do I definitively identify which is the meta and which is the para isomer?
Answer: Spectroscopic analysis is the gold standard for unambiguous structural identification of positional isomers. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most direct and informative methods.[11]
1. Proton NMR (¹H NMR) Spectroscopy: The symmetry of the molecule is the most powerful diagnostic feature.
-
p-Tolyl Isomer (1,4-disubstitution): Due to its C2 symmetry, the aromatic region of the ¹H NMR spectrum will be simple and characteristic. It will show two distinct doublets, each integrating to two protons. This pattern, known as an AA'BB' system, is a hallmark of 1,4-disubstituted benzene rings.[11]
-
m-Tolyl Isomer (1,3-disubstitution): Lacking the same symmetry, the aromatic region will be much more complex. It will display four distinct signals for the four aromatic protons, often appearing as a combination of a singlet, doublets, and triplets, or as an overlapping multiplet.[11]
2. Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibrations of the aromatic ring are highly characteristic of the substitution pattern.
-
p-Tolyl Isomer (1,4-disubstitution): Will show a single, strong absorption band in the region of 850-810 cm⁻¹ .[11]
-
m-Tolyl Isomer (1,3-disubstitution): Will show two characteristic bands, one strong band near 810-750 cm⁻¹ and another medium band near 725-680 cm⁻¹ .[11]
| Spectroscopic Technique | Key Diagnostic Feature | Expected for p-Tolyl Isomer | Expected for m-Tolyl Isomer |
| ¹H NMR | Aromatic Region Pattern | Simple: Two doublets (AA'BB' system) | Complex: Four distinct signals (multiplet) |
| IR Spectroscopy | C-H Out-of-Plane Bending | One strong band at ~850-810 cm⁻¹ | Two bands: ~810-750 cm⁻¹ and ~725-680 cm⁻¹ |
Section 3: Overall Strategy for Separation and Identification
The following diagram outlines a comprehensive workflow, from initial analysis to final, verified separation of the m- and p-tolyl sulfonyl acrylonitrile isomers.
Caption: Comprehensive strategy for isomer separation and identification.
References
-
Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Available at: [Link]
- Google Patents. (n.d.). US4228081A - Separation of isomers.
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]
- Google Patents. (n.d.). US2732393A - Separation of position isomers.
-
Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Available at: [Link]
-
Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Available at: [Link]
-
MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Available at: [Link]
-
Axo Science. (n.d.). Guide for crystallization. Available at: [Link]
-
IMSERC. (n.d.). Crystallization Guide. Available at: [Link]
- Sharma, M. M. (1986). New strategies for separations through reactions. Sadhana, 9(4), 305-320.
-
Chromatography Forum. (2017, December 14). Separation of positional isomers. Available at: [Link]
-
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Available at: [Link]
-
Shellhamer, D. F., et al. (n.d.). Reaction of p-toluenesulfonyl isocyanate with electron-rich alkenes and monofluoroalkenes. Available at: [Link]
-
MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
MDPI. (2025, April 23). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (Z)-3-o-Tolyl-3-(p-tolyloxy)acrylonitrile. Available at: [Link]
-
SIELC Technologies. (2018, February 16). Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column. Available at: [Link]
-
PLOS One. (2014, June 3). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. Available at: [Link]
-
Molnar-Institute. (2017, March 16). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Available at: [Link]
-
ResearchGate. (2025, November 30). Three-Dimensional Structure Determination of N-(p-Tolyl)-dodecylsulfonamide from Powder Diffraction Data and Validation of Structure Using Solid-State NMR Spectroscopy. Available at: [Link]
Sources
- 1. waters.com [waters.com]
- 2. biocompare.com [biocompare.com]
- 3. welch-us.com [welch-us.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. nacalai.com [nacalai.com]
- 7. molnar-institute.com [molnar-institute.com]
- 8. mdpi.com [mdpi.com]
- 9. rcprocess.se [rcprocess.se]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparative Mass Spectrometry Profiling of 3-(m-Tolylsulfonyl)acrylonitrile
Executive Summary
3-(m-Tolylsulfonyl)acrylonitrile (CAS: 101-13-1 analog/isomer) is a critical Michael acceptor used in the synthesis of heterocyclic pharmaceutical intermediates. Its structural integrity is defined by the stability of the sulfonyl linker and the reactivity of the vinyl nitrile group.
In drug development, distinguishing this specific meta-isomer from its para- (tosyl) and ortho- analogs is crucial, as isomer position significantly alters the electrophilicity and metabolic stability of the final pharmacophore. This guide compares the mass spectrometric performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for this compound, providing definitive fragmentation pathways and experimental protocols to ensure rigorous identification.
Methodological Comparison: EI vs. ESI
The choice of ionization method dictates the quality of structural information obtained. For 3-(m-Tolylsulfonyl)acrylonitrile (
Table 1: Performance Matrix of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Dominant Species | Fragment Ions (Fingerprint rich) | |
| Molecular Ion ( | Weak / Moderate intensity | Very High intensity (Base Peak) |
| Structural Insight | Excellent for skeletal elucidation | Requires MS/MS (CID) for structure |
| Isomer Differentiation | Low (Spectra often identical) | Moderate (Energy-resolved CID helps) |
| Matrix Tolerance | High (Gas Phase) | Low (Susceptible to suppression) |
| Limit of Detection | Nanogram range | Picogram range (High Sensitivity) |
Scientist’s Insight:
While EI provides a classic library-matchable spectrum, ESI-MS/MS is the superior choice for pharmacokinetic (PK) studies due to its sensitivity and ability to couple with LC for isomer separation. The guide below prioritizes ESI-MS/MS mechanisms for modern workflow integration.
Structural Analysis & Fragmentation Pathways
Understanding the fragmentation logic is essential for validating the compound's identity.[1] The fragmentation of 3-(m-Tolylsulfonyl)acrylonitrile is driven by the lability of the
Key Fragmentation Mechanisms (ESI-CID)
-
Protonation: The nitrile nitrogen is the most basic site, leading to
. -
Sulfonyl Cleavage (Primary Pathway): Homolytic or heterolytic cleavage of the
bond releases the arylsulfonyl cation ( ). -
Extrusion (Rearrangement): A characteristic rearrangement where
is ejected, often leading to a styryl-type cation ( ). -
Tropylium Ion Formation: The m-tolyl moiety rearranges to the highly stable tropylium ion (
, ), a diagnostic peak for alkyl-substituted benzenes.
Visualization of Fragmentation Pathways[2]
The following diagram maps the energetic disassembly of the molecule under Collision Induced Dissociation (CID).
Figure 1: Proposed ESI-MS/MS fragmentation tree for 3-(m-Tolylsulfonyl)acrylonitrile. The m/z 155 and m/z 91 ions are diagnostic.
Comparative Performance: Isomer Differentiation
Differentiating the meta-isomer from the para-isomer (Tosyl) is a common analytical challenge.
| Parameter | 3-(m-Tolylsulfonyl)acrylonitrile | 3-(p-Tolylsulfonyl)acrylonitrile |
| Tropylium Formation ( | Slower Kinetics. The meta-methyl group is less electronically coupled to the sulfonyl withdrawal, slightly stabilizing the precursor | Faster Kinetics. The para-methyl group donates electron density directly into the resonance system, facilitating |
| Chromatographic Retention (C18) | Elutes earlier than para-isomer due to slightly higher polarity (dipole moment). | Elutes later due to better packing/symmetry and lower polarity. |
| Diagnostic Ratio | Ratio of | Ratio of |
Critical Control: Do not rely on MS spectra alone. The mass spectra are
Validated Experimental Protocol
To replicate these results, follow this self-validating ESI-MS/MS workflow.
Materials
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Standard: 3-(m-Tolylsulfonyl)acrylonitrile (>98% purity).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL Acetonitrile (Stock: 1 mg/mL).
-
Dilute 1:1000 in 50:50 Water:Acetonitrile (Working: 1 µg/mL).
-
-
Direct Infusion (Tune Mode):
-
Flow Rate: 10 µL/min via syringe pump.
-
Source Voltage (ESI+): 3.5 kV.
-
Capillary Temp: 300°C.
-
-
MS1 Acquisition:
-
Scan Range:
50–500. -
Validation Check: Ensure Base Peak is
208 ( ) or 230 ( ). If 225 ( ) is seen, check buffers.
-
-
MS2 Optimization (CID):
-
Isolate
208.1 (Isolation width: 1.0 Da). -
Ramp Collision Energy (CE): 10
50 eV. -
Data Capture: Record the "Breakdown Curve" (Intensity of parent vs. fragments).
-
Target: Select CE where Parent intensity is ~10% and Fragment
155 is maximal.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5352329, 3-(p-Tolylsulfonyl)acrylonitrile. (Used as structural analog reference). Retrieved from [Link]
-
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Retrieved from [Link]
-
Shimadzu Corporation. Interfaces for LC-MS: EI vs ESI Principles. Retrieved from [Link]
-
University of Saarland. Interpretation of Mass Spectra: Electron Ionization (EI) Principles. Retrieved from [Link]
Sources
Structural Characterization Guide: (E)-3-(3-methylphenyl)sulfonylprop-2-enenitrile
[1][2]
Executive Summary & Compound Profile
Target Compound: (E)-3-(3-methylphenyl)sulfonylprop-2-enenitrile
Class: Sulfonylacrylonitrile (Vinyl Sulfone Derivative)
Primary Application: Cysteine-targeting electrophile (Michael Acceptor) for kinase inhibition (e.g., I
This guide provides a comparative structural analysis of the meta-substituted sulfonylacrylonitrile against its well-characterized para-isomer reference standard.[1][2] It outlines the crystallographic expectations, synthesis-to-crystal protocols, and critical lattice parameters required for validation.
Structural Significance
The (E)-sulfonylacrylonitrile scaffold is a rigid "push-pull" system.[1][2] The electron-withdrawing sulfonyl and nitrile groups activate the alkene for nucleophilic attack.[1][2] The position of the methyl group (meta vs. para) critically influences crystal packing efficiency , solubility , and melting point , which are vital for formulation stability.[1][2]
Comparative Crystallographic Analysis[1]
As direct open-access crystallographic data for the specific 3-methyl (meta) isomer is limited compared to the 4-methyl (para) standard (CAS 19542-67-7), this section defines the Reference Standard data and the Predicted Deviations for the target compound based on crystallographic symmetry principles (Carnelley’s Rule).[1][2]
Table 1: Crystal Data Comparison (Reference vs. Target)
| Parameter | Reference Standard (Para-Isomer) | Target Compound (Meta-Isomer) | Structural Implication |
| IUPAC Name | (E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile | (E)-3-(3-methylphenyl)sulfonylprop-2-enenitrile | Isomeric shift of methyl group |
| Space Group | Typically P2 | Predicted P2 | Meta-substitution often reduces symmetry elements.[1][2] |
| Packing Efficiency | High (Centrosymmetric dimers) | Lower (Steric clash in planar stacking) | Meta-isomer will likely have a lower density .[1][2] |
| Melting Point | 128–130 °C | Predicted 95–115 °C | Reduced symmetry lowers lattice energy (Carnelley’s Rule).[1][2] |
| Key Interaction | C–H···O (Sulfonyl) & | C–H[1][2]···N (Nitrile) & Edge-to-Face | Meta-methyl disrupts parallel |
| Z Value | 4 | 4 or 2 | Number of molecules per unit cell.[1][2] |
Key Geometric Parameters (Scaffold)
Regardless of the methyl position, the core sulfonylacrylonitrile backbone maintains specific bond metrics due to electronic conjugation.
-
S=O Bond Length: 1.43 – 1.44 Å (Characteristic of sulfones)[1]
-
C=C Bond Length: 1.32 – 1.34 Å (Typical alkene, slightly shortened by conjugation)[1]
-
C≡N Bond Length: 1.13 – 1.14 Å (Linear cyano group)[1]
-
S–C(alkene) Bond: 1.75 – 1.77 Å[1]
-
Torsion Angle (O-S-C=C): ~170°–180° (Confirms E-geometry configuration)
Experimental Protocols
Protocol A: Synthesis & Crystallization Workflow
Objective: Synthesize the target (E)-isomer and grow single crystals suitable for XRD.
Reagents:
-
3-methylbenzenesulfonyl chloride (Tosyl chloride analog)[1][2]
-
Catalyst: CuCl or Ruthenium(II) complex (for radical addition) OR[1][2]
-
Alternative Route: 3-methylbenzenesulfinate sodium salt + 2,3-dichloropropionitrile.[1][2]
Step-by-Step Methodology:
-
Sulfonyl Radical Addition (Preferred for E-selectivity):
-
Purification:
-
Crystal Growth (Slow Evaporation):
Protocol B: Structure Solution Strategy
Objective: Solve the phase problem using Molecular Replacement (MR) if direct methods fail.[1][2]
Visualization of Pathways & Interactions[3]
Figure 1: Synthesis & Crystallization Logic Flow
Caption: Workflow for synthesizing and isolating single crystals of the target sulfonylacrylonitrile.
Figure 2: Pharmacophore & Crystal Packing Interactions
Caption: Key structural motifs driving crystal packing (H-bonds/Stacking) and biological activity.[1]
References
-
PubChem Compound Summary. (2025). (E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile (Compound CID 5353431).[1][2] National Center for Biotechnology Information.[1] [Link][1][2]
-
Asiri, A. M., et al. (2019).[1][2] The crystal structure of (E)-3-(4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-one. Zeitschrift für Kristallographie. [Link]
-
Ghorab, M. M., et al. (2021).[1][2] Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Journal of Saudi Chemical Society.[1] [Link]
-
Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1] (General reference for Carnelley's Rule and packing efficiency).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
